- Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines, Tetrahedron, 2011, 67(3), 641-649

Cas no 93-44-7 (naphthalen-2-yl benzoate)

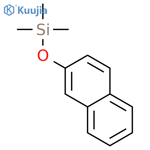

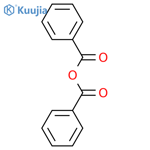

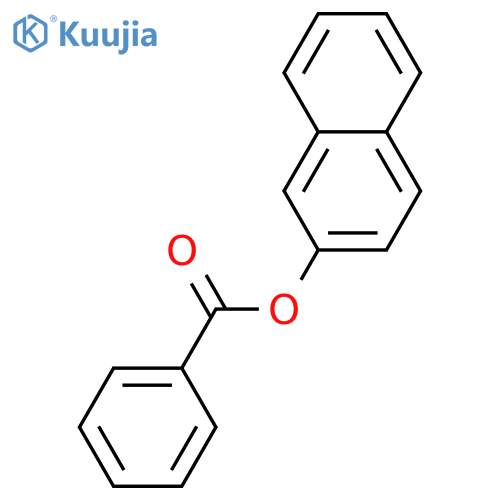

naphthalen-2-yl benzoate structure

상품 이름:naphthalen-2-yl benzoate

naphthalen-2-yl benzoate 화학적 및 물리적 성질

이름 및 식별자

-

- Naphthalen-2-yl benzoate

- 2-Naphthyl benzoate

- 2-Naphthalenol benzoate

- Benzoic acid 2-naphthyl ester

- Benzonaphthol

- Benzoylnaphthol

- Betanaphthol benzoate

- β-Naphthyl benzoate

- 2-Naphthalenol,benzoate (9CI)

- 2-Naphthol, benzoate (6CI,7CI,8CI)

- 2-Benzoyloxynaphthalene

- Betabenzon

- NSC 5537

- b-Naphthyl benzoate

- Naphthalen-2-ylbenzoate

- 2-Naphthalenol, benzoate

- 2-NAPHTHOL BENZOATE

- beta-naphthol benzoate

- 2-Naphthalenol, 2-benzoate

- .beta.-Naphthyl benzoate

- Benzoic acid, 2-naphthyl ester

- 2-Naphthol, benzoate

- 1BKX98E2B1

- beta-Naphthyl benzoate

- Benzoesaeure-beta-naphthylester

- .beta.-Naphthol benzoate

- CBDivE_013834

- MLS000532696

- KSC486O4P

- 2-Na

- 2-Naphthalenol, benzoate (9CI)

- 2-Naphthol, benzoate (6CI, 7CI, 8CI)

- PPC 016

- benzoic acid naphthalen-2-yl ester

- SY036774

- SCHEMBL1639878

- 2-naphthylbenzoate

- W-100243

- lintrin

- NSC-5537

- F11281

- SR-01000390725

- HAERTOLAN

- CHEMBL1407906

- NCGC00245709-01

- AI3-01407

- Benzoic acid, beta-naphthyl ester

- DTXSID50861688

- NSC5537

- HMS1422G18

- CCG-348829

- F0808-1030

- SMR000140134

- EINECS 202-247-1

- 2-Naphthol, benzoate (8CI)

- MFCD00014320

- DTXCID90810574

- STK084157

- SR-01000390725-1

- 2-NAPHTHYL BENZOATE [MI]

- NS00041122

- Q27252201

- IDI1_009777

- AS-14487

- CS-0156547

- EU-0066971

- 2-Naphthalenol 2-benzoate

- HMS2480P04

- UNII-1BKX98E2B1

- B1108

- AKOS000491593

- BENZONAPHTHOL [WHO-DD]

- IFLab1_003670

- 93-44-7

- naphthalen-2-yl benzoate

-

- MDL: MFCD00014320

- 인치: 1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H

- InChIKey: DWJIJRSTYFPKGD-UHFFFAOYSA-N

- 미소: O=C(C1C=CC=CC=1)OC1C=C2C(C=CC=C2)=CC=1

- BRN: 2052424

계산된 속성

- 정밀분자량: 248.08400

- 동위원소 질량: 248.084

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 19

- 회전 가능한 화학 키 수량: 3

- 복잡도: 306

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 26.3

- 소수점 매개변수 계산 참조값(XlogP): 4.4

실험적 성질

- 색과 성상: 백색 결정 가루.장기간 보관 후 색상이 어두워짐

- 밀도: 1.1290 (rough estimate)

- 융해점: 106.0 to 110.0 deg-C

- 비등점: 413.5℃ at 760 mmHg

- 플래시 포인트: 175

- 굴절률: 1.6000 (estimate)

- 수용성: 불용했어

- PSA: 26.30000

- LogP: 4.05900

- 머크: 6408

- FEMA: 2768

- 용해성: 열에탄올\글리세린과 클로로포름에 용해되고 에틸에테르에 미용해되며 물에 거의 용해되지 않는다

naphthalen-2-yl benzoate 보안 정보

- 신호어:Warning

- 피해 선언: H315; H319; H335

- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 보안 지침: S24/25

- TSCA:Yes

- 위험 등급:IRRITANT

- 저장 조건:Store at room temperature

naphthalen-2-yl benzoate 세관 데이터

- 세관 번호:2916310090

- 세관 데이터:

?? ?? ??:

2916310090개요:

2916310090 기타 벤조산과 그 소금과 에스테르.부가가치세: 17.0%?? ???:9.0% ?? ??: AB(입국화물통관표, 출국화물통관표)??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

?? ??:

A.입국화물통관표

B.출국화물통관서류검사 검역 범주:

R, 수입 식품 위생 감독 검사

S. 수출 식품 위생 감독 검사

M. 수입품 검사

N. 수출품 검사요약:

2916310090 기타 벤조산 및 그 염류와 에스테르류. 감독 조건: AB(수입화물검사증서, 수출화물검사증서).부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.????:30.0%

naphthalen-2-yl benzoate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56070-500g |

2-Naphthyl benzoate |

93-44-7 | 500g |

¥776.0 | 2021-09-08 | ||

| Chemenu | CM141314-500g |

2-Naphthyl benzoate |

93-44-7 | 98% | 500g |

$120 | 2024-07-19 | |

| Life Chemicals | F0808-1030-20μmol |

naphthalen-2-yl benzoate |

93-44-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-500G |

2-Naphthyl Benzoate |

93-44-7 | >98.0%(GC) | 500g |

¥990.00 | 2023-06-14 | |

| eNovation Chemicals LLC | Y1049645-500g |

2-Naphthyl benzoate |

93-44-7 | 98.0% | 500g |

$125 | 2024-06-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-25G |

2-Naphthyl Benzoate |

93-44-7 | >98.0%(GC) | 25g |

¥100.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058367-500mg |

naphthalen-2-yl benzoate |

93-44-7 | 500mg |

3233CNY | 2021-05-10 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-100G |

naphthalen-2-yl benzoate |

93-44-7 | >98.0%(HPLC) | 100g |

¥160.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-25G |

naphthalen-2-yl benzoate |

93-44-7 | >98.0%(HPLC) | 25g |

¥50.90 | 2023-09-01 | |

| Fluorochem | 216563-25g |

Naphthalen-2-yl benzoate |

93-44-7 | 95% | 25g |

£34.00 | 2022-03-01 |

naphthalen-2-yl benzoate 합성 방법

합성회로 1

반응 조건

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, rt

참조

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile

참조

- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts, Monatshefte fuer Chemie, 2002, 133(2), 189-193

합성회로 5

반응 조건

1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ; 36 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2, Journal of Organic Chemistry, 2005, 70(21), 8625-8627

합성회로 6

반응 조건

1.1 Catalysts: Zirconium oxychloride octahydrate Solvents: Dichloromethane ; 21 h, rt

참조

- Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2·8H2O and acetyl chloride in solution and in solvent-free conditions, Tetrahedron Letters, 2005, 46(1), 147-151

합성회로 7

합성회로 8

합성회로 9

합성회로 10

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ; 24 h, 100 °C

참조

- Palladium/NHC-catalyzed oxidative esterification of aldehydes with phenols, Tetrahedron Letters, 2011, 52(19), 2480-2483

합성회로 14

반응 조건

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- Reductive C-O, C-N, and C-S Cleavage by a Zirconium Catalyzed Hydrometalation/β-Elimination Approach, Organic Letters, 2019, 21(17), 6983-6988

합성회로 15

반응 조건

1.1 Catalysts: Divinylbenzene-4-vinylpyridine copolymer Solvents: Acetone ; 30 min, 50 °C

1.2 Reagents: Potassium carbonate ; 1 h, 50 °C

1.2 Reagents: Potassium carbonate ; 1 h, 50 °C

참조

- Convenient synthesis of benzoate esters mediated by polymer supported benzoyl chloride, Journal of Applied Polymer Science, 2010, 115(1), 237-241

합성회로 16

합성회로 17

합성회로 18

반응 조건

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1H-Imidazolium, 3-(2-methoxyethyl)-1-methyl-, methanesulfonate (1:1) ; 25 - 30 °C

참조

- Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, Bioorganic & Medicinal Chemistry, 2005, 13(14), 4467-4472

합성회로 19

합성회로 20

반응 조건

1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ; rt; 30 min, rt

1.2 70 h, rt

1.3 Reagents: Water ; cooled

1.2 70 h, rt

1.3 Reagents: Water ; cooled

참조

- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

naphthalen-2-yl benzoate Raw materials

- Phenol, 2,4-dinitro-,1-benzoate

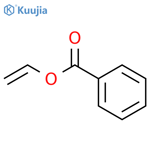

- vinyl benzoate

- 2-(Trimethylsilyl)oxynaphthalene

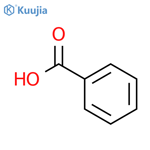

- Benzoic acid

- 3(2H)-Pyridazinone,6-(benzoyloxy)-

- Benzoyl cyanide

- Benzoic anhydride

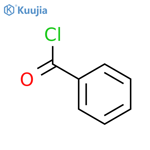

- Benzoyl chloride

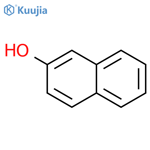

- naphthalen-2-ol

- Benzaldehyde

naphthalen-2-yl benzoate Preparation Products

naphthalen-2-yl benzoate 관련 문헌

-

1. Cyclohexenone derivatives. Part VII. Novel aromatisation reaction of some aryloxocyclohexenylacetic acid derivativesDhanonjoy Nasipuri,Swadesh R. Roy Choudhury,Amitava Bhattacharya J. Chem. Soc. Perkin Trans. 1 1973 1451

-

2. Quantitative treatment and micellar effects in the reaction of t-butyl perbenzoate and 2-naphthyl benzoateHamad A. Al-Lohedan J. Chem. Soc. Perkin Trans. 2 1989 1181

-

3. Electric dipole moment and relaxation time of some ester molecules in benzene. Part IBal Krishna,Rama Kant Upadhyay J. Chem. Soc. A 1970 3144

-

4. Index pages

-

5. 382. Homolytic aromatic substitution. Part XIII. The reaction of benzoyl peroxide with naphthaleneD. I. Davies,D. H. Hey,Gareth H. Williams J. Chem. Soc. 1958 1878

93-44-7 (naphthalen-2-yl benzoate) 관련 제품

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 136-36-7(3-Hydroxyphenyl benzoate)

- 2345-34-8(4-Acetoxybenzoic acid)

- 93-99-2(Phenyl benzoate)

- 23676-08-6(Methyl 4-Ethyloxybenzoate)

- 32122-11-5(Methyl 4-benzyloxybenzoate)

- 744-45-6(Diphenyl isophthalate)

- 17295-26-0(6-Acetoxy-2-naphthoic Acid)

- 617-02-7(o-Tolyl benzoate)

- 121-98-2(Methyl 4-methoxybenzoate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93-44-7)naphthalen-2-yl benzoate

순결:99%

재다:500g

가격 ($):290.0